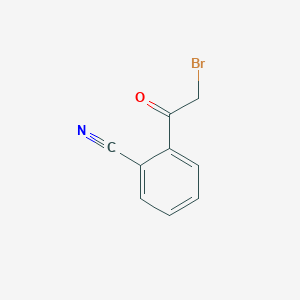
2-(2-Bromoacetyl)benzonitrile
概要
説明
2-(2-Bromoacetyl)benzonitrile is an organic compound with the molecular formula C9H6BrNO. It is a derivative of benzonitrile, where a bromoacetyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
科学的研究の応用
2-(2-Bromoacetyl)benzonitrile has several scientific research applications:
将来の方向性
作用機序
Target of Action
A similar compound, 4-(2-bromoacetyl)benzonitrile, is used in the synthesis of sta-5312 , a potent and orally active microtubule inhibitor
Mode of Action
If it acts similarly to 4-(2-Bromoacetyl)benzonitrile, it may interfere with microtubule dynamics, disrupting cell division and leading to cell death . .
Biochemical Pathways
If it acts as a microtubule inhibitor, it could impact the mitotic spindle assembly, chromosome segregation, and intracellular transport . These effects could lead to cell cycle arrest and apoptosis.
Result of Action
If it acts as a microtubule inhibitor, it could lead to cell cycle arrest and apoptosis . .
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Bromoacetyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 2-acetylbenzonitrile using bromine in the presence of a catalyst such as aluminum chloride. The reaction typically occurs at low temperatures to control the reactivity of bromine and to ensure selective bromination at the acetyl group .
Another method involves the aerobic photooxidation of ethylbenzene using aqueous hydrobromic acid. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation to achieve the desired purity .
化学反応の分析
Types of Reactions
2-(2-Bromoacetyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups depending on the nucleophile used.
Reduction: 2-(2-Hydroxyacetyl)benzonitrile.
Oxidation: 2-(2-Carboxyacetyl)benzonitrile.
類似化合物との比較
Similar Compounds
- 2-(2-Bromoacetyl)benzoic acid
- 2-(2-Bromoacetyl)phenol
- 2-(2-Bromoacetyl)aniline
Uniqueness
2-(2-Bromoacetyl)benzonitrile is unique due to its combination of a bromoacetyl group and a nitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Additionally, its ability to inhibit GSK-3 distinguishes it from other similar compounds .
特性
IUPAC Name |
2-(2-bromoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWHVTKOWVMEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618743 | |
| Record name | 2-(Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-86-4 | |
| Record name | 2-(Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


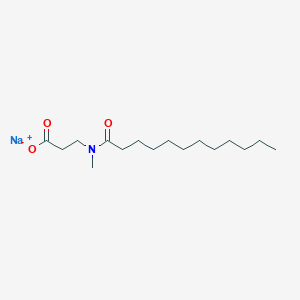
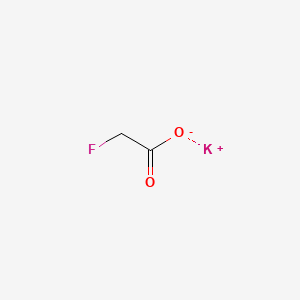
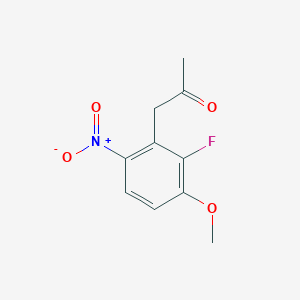
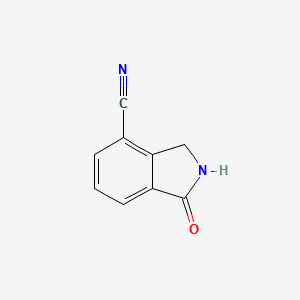
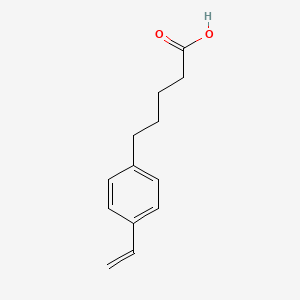
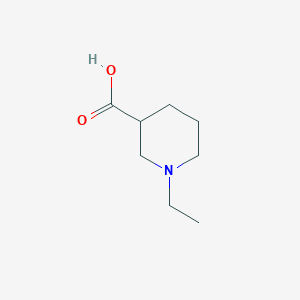
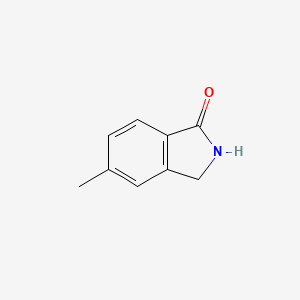
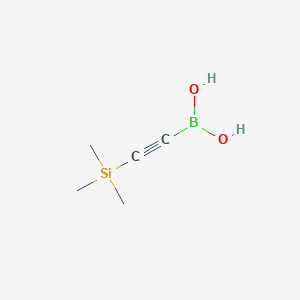
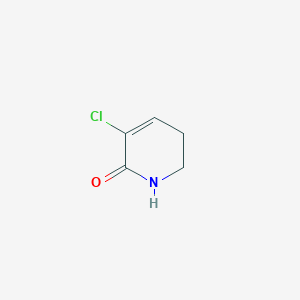
![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)
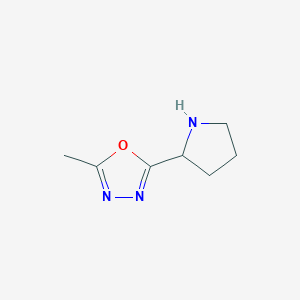
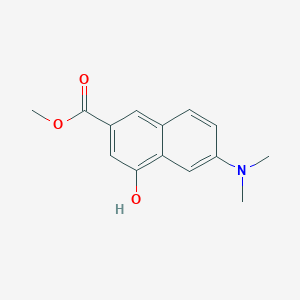
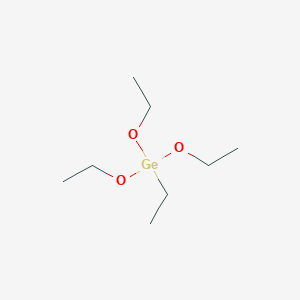
![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)
